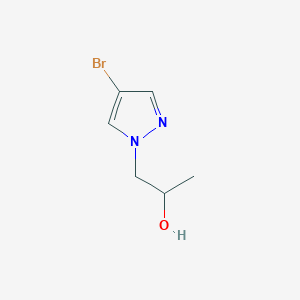![molecular formula C7H6IN3O B13476061 7-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13476061.png)
7-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that belongs to the pyrazolopyrazine family This compound is characterized by the presence of an iodine atom at the 7th position and a methyl group at the 2nd position on the pyrazolopyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves the iodination of pyrazolopyrazine derivatives. One common method involves the reaction of pyrazolopyrazine with N-iodosuccinimide in the presence of N-methylmorpholine . This reaction proceeds regioselectively to form the 7-iodo derivative.
Another approach involves the carbonylation of 7-iodopyrazolopyrazine derivatives in a methanol solution under elevated pressure (20 atm) and temperature (100°C) in the presence of catalytic amounts of palladium (Pd(dppf)Cl2) and excess triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as batch or continuous flow processes, can be applied. These methods would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
7-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 7th position can be substituted with other functional groups using appropriate reagents.
Carbonylation Reactions: As mentioned earlier, carbonylation can be performed to introduce ester groups into the compound.
Common Reagents and Conditions
N-iodosuccinimide: Used for iodination reactions.
Palladium (Pd(dppf)Cl2): Used as a catalyst in carbonylation reactions.
Triethylamine: Used as a base in carbonylation reactions.
Major Products Formed
Substituted Derivatives: Depending on the substituent introduced, various substituted derivatives of this compound can be formed.
Ester Derivatives: Formed through carbonylation reactions.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 7-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one varies depending on its application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Antagonism: It can act as an antagonist by binding to receptors and blocking the binding of natural ligands, thus inhibiting receptor activation.
Antiproliferative Effects: The compound induces cell death in cancer cells through various pathways, including apoptosis and cell cycle arrest.
Comparación Con Compuestos Similares
Similar Compounds
3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: Similar structure but with the iodine atom at the 3rd position.
7-substituted 2-methylpyrazolo[1,5-a]pyrimidines: These compounds have a similar pyrazolopyrazine core but with different substituents at the 7th position.
Uniqueness
7-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom at the 7th position and the methyl group at the 2nd position allows for unique interactions with biological targets and distinct reactivity in chemical transformations.
Propiedades
Fórmula molecular |
C7H6IN3O |
|---|---|
Peso molecular |
275.05 g/mol |
Nombre IUPAC |
7-iodo-2-methyl-5H-pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C7H6IN3O/c1-4-2-5-7(12)9-3-6(8)11(5)10-4/h2-3H,1H3,(H,9,12) |
Clave InChI |
RFPONXQNBSBEJY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C(=C1)C(=O)NC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Fluoro-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13475986.png)


![4-[(2,2-Dimethylpropanoyl)oxy]butanoic acid](/img/structure/B13476027.png)



![1-(Bromomethyl)-3-cyclopropylbicyclo[1.1.1]pentane](/img/structure/B13476062.png)
![6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B13476066.png)
![methyl({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine dihydrochloride](/img/structure/B13476072.png)

![1-(Chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B13476086.png)
![Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B13476094.png)
